molecular formula C18H10Cl2N2S2 B12039488 Di7-chloro(4-quinolyl) disulfide

Di7-chloro(4-quinolyl) disulfide

Cat. No.: B12039488
M. Wt: 389.3 g/mol
InChI Key: MSZBKTAJGGWGDX-UHFFFAOYSA-N
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Description

Di7-chloro(4-quinolyl) disulfide is a synthetic organic compound characterized by the presence of chlorine atoms and a quinoline ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di7-chloro(4-quinolyl) disulfide typically involves the following steps:

    Starting Materials: The synthesis begins with 4,7-dichloroquinoline, which is a key intermediate.

    Formation of Disulfide Bond: The disulfide bond is introduced through a reaction involving thiol groups. This can be achieved by reacting 4,7-dichloroquinoline with a suitable thiol reagent under oxidative conditions.

    Reaction Conditions: Common reagents for this transformation include hydrogen peroxide or iodine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Di7-chloro(4-quinolyl) disulfide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the quinoline ring are reactive towards nucleophiles, allowing for the formation of various derivatives.

    Oxidation and Reduction: The disulfide bond can be reduced to thiols or oxidized to sulfonic acids under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted quinoline derivatives, thiols, and sulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, Di7-chloro(4-quinolyl) disulfide is used as a building block for the synthesis of more complex molecules. Its reactivity towards nucleophiles makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. It has been studied for its antimicrobial and anticancer activities, owing to its ability to interact with biological macromolecules.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the development of new drugs and materials.

Mechanism of Action

The mechanism by which Di7-chloro(4-quinolyl) disulfide exerts its effects involves its interaction with cellular targets. The compound can bind to proteins and enzymes, altering their function. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dichloroquinoline: A precursor in the synthesis of Di7-chloro(4-quinolyl) disulfide, used in the production of antimalarial drugs.

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial drug, structurally related to chloroquine.

Uniqueness

This compound is unique due to the presence of the disulfide bond, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H10Cl2N2S2

Molecular Weight

389.3 g/mol

IUPAC Name

7-chloro-4-[(7-chloroquinolin-4-yl)disulfanyl]quinoline

InChI

InChI=1S/C18H10Cl2N2S2/c19-11-1-3-13-15(9-11)21-7-5-17(13)23-24-18-6-8-22-16-10-12(20)2-4-14(16)18/h1-10H

InChI Key

MSZBKTAJGGWGDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)SSC3=C4C=CC(=CC4=NC=C3)Cl

Origin of Product

United States

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